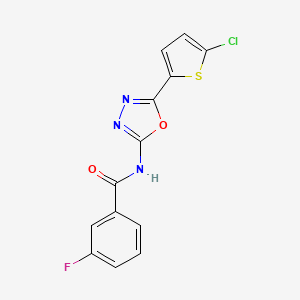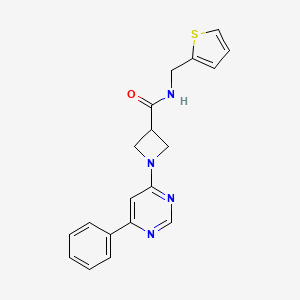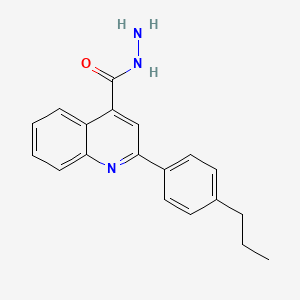
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide” is a complex organic compound. It contains several functional groups including a chlorothiophene, an oxadiazole, and a fluorobenzamide. These groups are known to contribute to various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene could be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole could be synthesized through a cyclization reaction . The fluorobenzamide could be introduced through a nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorothiophene and fluorobenzamide groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the chlorothiophene could undergo further nucleophilic aromatic substitution reactions . The oxadiazole could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorothiophene and fluorobenzamide groups would likely make the compound relatively polar . This could influence properties such as solubility and melting point .Applications De Recherche Scientifique
Anticonvulsant and Sedative-Hypnotic Activities
- Anticonvulsant Agents : A study by Faizi et al. (2017) designed and synthesized a series of 4-thiazolidinone derivatives, including compounds similar to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide, as anticonvulsant agents. These compounds were evaluated for their ability to bind to benzodiazepine receptors and showed significant anticonvulsant activity in tests.
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Research by Karthikeyan et al. (2008) on 1,3,4-oxadiazoles demonstrated potent antimicrobial properties. Compounds with structural similarities to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide showed good bactericidal and fungicidal activities.
Anticancer Potential
- Novel Apoptosis Inducers in Cancer Treatment : Zhang et al. (2005) identified compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which can induce apoptosis in breast and colorectal cancer cell lines. This research highlights the potential of these compounds in anticancer therapy (Zhang et al., 2005).
Anti-Inflammatory Properties
- Anti-Inflammatory Activities : A study by Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some compounds.
Applications in Sensing and Detection
- Chemosensors for Toxic Agents : Research on o-phenylendiamine derivatives, including those with oxadiazole structures, demonstrated their use as effective chemosensors for detecting toxic agents like phosgene. This indicates the potential of oxadiazole derivatives in environmental and safety applications (Hu et al., 2016).
Electrophysiological Studies
- Electrochemistry and Electroluminescence : A study by Shen et al. (2010) explored the electrochemistry and electrogenerated chemiluminescence of dithienylbenzothiadiazole derivatives, suggesting applications in electrophysiological research and sensor technology.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, if it has interesting chemical properties, it could be used in the development of new materials .
Propriétés
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O2S/c14-10-5-4-9(21-10)12-17-18-13(20-12)16-11(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAJAXUCCIXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2828055.png)


![3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2828061.png)
![12-(4-Tert-butylbenzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2828063.png)


![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2828071.png)


![4-methoxy-3-methyl-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2828074.png)
![2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2828077.png)
![N-(2,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2828078.png)